molecular formula C20H27NO B1437081 N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline CAS No. 1040686-88-1

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Cat. No. B1437081
M. Wt: 297.4 g/mol
InChI Key: HCKNGDCQPLEZQG-UHFFFAOYSA-N
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Description

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline is a chemical compound with the following properties:



  • Molecular Formula : C~20~H~27~NO

  • Molecular Weight : 297.43 g/mol

  • CAS Number : 1040686-88-1



Molecular Structure Analysis

The molecular structure of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline consists of the following components:



  • A benzene ring (benzyl group) with an isopentyloxy (isopentyl ether) substituent at the 2-position.

  • A dimethylamino group (3,5-dimethylaniline) attached to the benzene ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Arylation Reactions : Due to the presence of the benzyl group, it can undergo arylation reactions with suitable electrophiles.

  • Reductive Amination : The dimethylamino group allows for reductive amination reactions, forming secondary amines.



Physical And Chemical Properties Analysis


  • Appearance : The compound likely exists as a solid or crystalline material.

  • Solubility : It may exhibit solubility in organic solvents due to its aromatic nature.

  • Melting Point : Experimental data on its melting point would be valuable for characterization.


Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : Various synthetic methods have been developed for producing compounds with structures similar to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline. For instance, the synthesis of carbazomycin B via radical arylation of benzene highlights advanced techniques in organic synthesis that could potentially be applied to the synthesis of related compounds (Crich & Rumthao, 2004).
  • Characterization of Adducts : Studies on the identification of adducts formed by reaction with DNA provide insights into the interactions of aromatic amines with biomolecules, which could be relevant for understanding the biological interactions of N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline (Cui et al., 2007).

Applications in Polymer Science

  • Photoinitiation Systems : Research on initiating systems based on 3,5-di-tert-butyl-o-benzoquinone derivatives for free radical polymerization under visible light irradiation showcases the potential use of similar compounds in photopolymerization processes (Shurygina et al., 2020).
  • Block Copolymerization : The use of N,N-dimethylaniline end-functional polymers in photoinduced block copolymerization illustrates how compounds with functional groups similar to those in N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline can be utilized in the development of novel polymeric materials (Muftuoglu et al., 2004).

Electron-transfer Mechanisms

  • Electron-transfer Dynamics : Studies exploring the electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical provide valuable information on the chemical behavior of similar compounds, which could be relevant for applications in catalysis or synthetic chemistry (Baciocchi et al., 2005).

Safety And Hazards


  • Safety Precautions : Handle with care in a well-ventilated area and use appropriate personal protective equipment.

  • Hazard Information : Consult safety data sheets (SDS) for specific hazards associated with this compound.


Future Directions

Research avenues related to N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline could include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Elucidation : Determine its crystal structure for a deeper understanding.


Please note that the information provided here is based on available data, and further scientific exploration is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

3,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-15(2)9-10-22-20-8-6-5-7-18(20)14-21-19-12-16(3)11-17(4)13-19/h5-8,11-13,15,21H,9-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKNGDCQPLEZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=CC=C2OCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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